molecular formula C13H14ClNO3S B5992925 [(4-Chloronaphthyl)sulfonyl](2-hydroxypropyl)amine

[(4-Chloronaphthyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B5992925
M. Wt: 299.77 g/mol
InChI Key: MQEGJBOIUSRDRH-UHFFFAOYSA-N
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Description

However, the evidence extensively covers structurally and functionally related N-nitroso compounds, such as N-nitrosobis(2-hydroxypropyl)amine (BHP), N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), and N-nitrosobis(2-oxopropyl)amine (BOP). These compounds are pancreatic carcinogens in Syrian golden hamsters and serve as critical models for studying metabolic activation, DNA interactions, and organ-specific carcinogenicity .

For clarity, this analysis will focus on N-nitroso compounds with hydroxypropyl/oxopropyl groups, as these are well-characterized in the literature.

Properties

IUPAC Name

4-chloro-N-(2-hydroxypropyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-9(16)8-15-19(17,18)13-7-6-12(14)10-4-2-3-5-11(10)13/h2-7,9,15-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEGJBOIUSRDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Chloronaphthyl)sulfonylamine typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(4-Chloronaphthyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-Chloronaphthyl)sulfonylamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may be used as a probe to study enzyme activity, particularly those enzymes that interact with sulfonamide groups.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Chloronaphthyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar N-Nitroso Compounds

Structural and Metabolic Similarities

The following N-nitroso compounds share structural features with (4-Chloronaphthyl)sulfonylamine, particularly the hydroxypropyl group:

Compound Name Abbreviation Key Functional Groups CAS Number
N-Nitrosobis(2-hydroxypropyl)amine BHP Two 2-hydroxypropyl groups 53609-64-6
N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine HPOP 2-hydroxypropyl, 2-oxopropyl 60599-38-4
N-Nitrosobis(2-oxopropyl)amine BOP Two 2-oxopropyl groups 60599-39-5
N-Nitroso-2,6-dimethylmorpholine NNDM Morpholine backbone 615-53-2

Key Observations :

  • Metabolic Interconversion : BOP is metabolized to HPOP and BHP in vivo, while NNDM is oxidized to BHP, HPOP, and BOP .
  • De-esterification : N-Nitrosobis(2-acetoxypropyl)amine is de-esterified to BHP in vivo, indicating shared metabolic pathways .
Carcinogenic Potency and Organotropism

A comparative study in Syrian hamsters ranked carcinogenic potency as follows: BOP > HPOP ≈ NNDM > BHP

  • BOP : Highest potency, inducing pancreatic, liver, and respiratory tract tumors at doses as low as 10 mg/kg .
  • HPOP : Intermediate potency, primarily targeting the pancreas and liver .
  • BHP : Weakest potency, requiring higher doses (100–500 mg/kg) for tumor induction .

Organ-Specific Effects :

  • Pancreas: BOP and HPOP induce ductal adenocarcinoma, while BHP causes hyperplasia and low-grade neoplasia .
  • Liver : BOP and HPOP form methyl DNA adducts (N7-Me-Gua, O6-Me-Gua), whereas BHP generates hydroxypropyl adducts (N7-(2-hydroxypropyl)guanine) .
  • Lung/Kidney : BOP exhibits higher alkylation levels in these organs compared to HPOP .
Metabolic Activation and DNA Interactions
Compound Major DNA Adducts Metabolic Activation Pathway Key Enzymes Involved
BHP N7-(2-hydroxypropyl)guanine Oxidation to HPOP/BOP Microsomal mixed-function oxidases
HPOP N7-Me-Gua, O6-Me-Gua Reduction to BHP Cytosolic reductases
BOP N7-Me-Gua, O6-Me-Gua, O6-(2-oxopropyl)guanine Direct oxidative metabolism CYP450 enzymes

Notable Findings:

  • HPOP vs. BHP : HPOP is reduced to BHP in hamsters, but BHP is glucuronidated more efficiently in rats .
  • Methyl vs. Hydroxypropyl Adducts : Methyl adducts dominate at low doses, while hydroxypropyl adducts prevail at high doses .
Mutagenicity and Short-Term Assays

In the hamster liver cell-mediated V79 assay, mutagenic potency follows:
MOP > MHP > BOP > HPOP > BHP

  • HPOP : Higher mutagenicity in bacterial assays (Ames test) compared to BHP .
  • BHP: Weak mutagenicity correlates with its lower carcinogenic potency .

Biological Activity

(4-Chloronaphthyl)sulfonylamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound (4-Chloronaphthyl)sulfonylamine features a sulfonamide functional group linked to a naphthalene ring with a chlorine substituent. This structure is significant as it may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to (4-Chloronaphthyl)sulfonylamine. For instance, related sulfonamide derivatives have shown promising results against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

  • Case Study: In Vitro Antiproliferative Assay
    • Cell Lines Tested : HepG2 (liver cancer), U937 (leukemia)
    • IC50 Values :
      • HepG2: 1.30 μM
      • U937: Significant inhibition observed
    • Mechanism : Induction of apoptosis and G2/M phase arrest observed in treated cells .

The biological activity of (4-Chloronaphthyl)sulfonylamine may involve several mechanisms:

  • Apoptosis Induction :
    • The compound can activate apoptotic pathways, which include the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2.
    • Activation of caspases (e.g., caspase-3) has been noted in related studies, indicating a role in programmed cell death .
  • Cell Cycle Arrest :
    • The compound has been associated with cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation :
    • Some studies suggest that compounds with similar structures can induce oxidative stress, leading to increased ROS levels that contribute to apoptosis .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (μM)Mechanism
Antitumor ActivityHepG21.30Apoptosis induction and G2/M arrest
Antitumor ActivityU937SignificantCaspase activation
Apoptosis InductionVariousN/AROS generation

Research Findings

Several key findings from research studies on (4-Chloronaphthyl)sulfonylamine and related compounds include:

  • Cytotoxic Effects : Studies have demonstrated selective cytotoxic effects on cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .
  • Combination Therapies : The compound has shown potential when used in combination with other chemotherapeutic agents, enhancing overall efficacy against tumors .
  • In Vivo Studies : Preliminary in vivo studies suggest that this compound can inhibit tumor growth significantly compared to control groups, indicating its potential for further development as an anticancer agent .

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